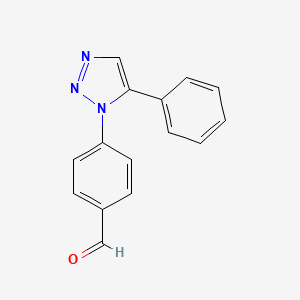![molecular formula C14H10N2O2 B11519249 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one CAS No. 60498-33-1](/img/structure/B11519249.png)
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that features a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one typically involves the reaction of 2-aminophenol with benzoyl chloride under basic conditions to form the intermediate 2-phenylbenzoxazinone. This intermediate is then subjected to further reactions to introduce the amino group at the 6-position. The reaction conditions often include the use of solvents such as acetic acid and catalysts like sodium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include quinazolinone derivatives, reduced oxazine analogs, and substituted benzoxazines, each with distinct chemical and physical properties .
Scientific Research Applications
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Benzoxazines: Structurally related to 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one, these compounds are used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
60498-33-1 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-amino-2-phenyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H10N2O2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
VQFJFHNLLWCXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-bromo-1-chloro-4-(4-chlorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11519168.png)
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzenesulfonamide](/img/structure/B11519174.png)

![4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11519185.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B11519193.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B11519199.png)
![ethyl 2-[(acetylamino)methyl]-6-bromo-1-(2-bromoethyl)-5-methoxy-1H-indole-3-carboxylate](/img/structure/B11519200.png)
![2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11519205.png)
![N,N'-di-tert-butyl-6-[4-(tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11519214.png)
![5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11519222.png)


![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519250.png)
![2-nitro-N'-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide](/img/structure/B11519260.png)
